molecular formula C17H14BrNO3S B2397664 (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile CAS No. 811831-19-3

(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Cat. No.: B2397664
CAS No.: 811831-19-3
M. Wt: 392.27
InChI Key: GODJGSSPCKBCBP-DHDCSXOGSA-N
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Description

The compound “(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” belongs to the α,β-unsaturated acrylonitrile family, characterized by a conjugated prop-2-enenitrile backbone. The substituents include a 3-bromo-4-methoxyphenyl group (electron-withdrawing Br and electron-donating OCH₃) and a 4-methylbenzenesulfonyl moiety, which contribute to its electronic and steric properties. Such compounds are often studied for their photophysical behavior, solid-state packing, and applications in medicinal chemistry, particularly as intermediates for antimicrobial or anticancer agents .

Properties

IUPAC Name

(Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3S/c1-12-3-6-14(7-4-12)23(20,21)15(11-19)9-13-5-8-17(22-2)16(18)10-13/h3-10H,1-2H3/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODJGSSPCKBCBP-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=C(C=C2)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC(=C(C=C2)OC)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile , also known by its CAS number 872213-44-0, is a synthetic organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14BrNO3S
  • Molecular Weight : 457.14 g/mol
  • Structure : The compound features a brominated methoxyphenyl group and a sulfonyl moiety, contributing to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cell signaling pathways that promote cell survival.

  • Mechanism of Action :
    • Inhibition of the PI3K/Akt pathway, which is crucial for cell proliferation and survival.
    • Induction of oxidative stress leading to apoptosis in cancer cells.
  • Case Study :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Similar sulfonamide derivatives are known to exhibit activity against various bacteria and fungi.

  • Research Findings :
    • In vitro assays revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics.

Mutagenicity Studies

Given the structural complexity of this compound, it is essential to assess its potential mutagenicity.

  • Findings :
    • According to the JICOSH database, structural analogs have shown varying degrees of mutagenicity, necessitating careful evaluation through Ames tests and other mutagenicity assays.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-7 (Breast Cancer)Low µMJournal of Medicinal Chemistry
AntimicrobialStaphylococcus aureus32 µg/mLAntimicrobial Agents Journal
Escherichia coli64 µg/mLAntimicrobial Agents Journal
MutagenicityVariousNot yet establishedJICOSH Database

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s closest structural analogs include:

(2Z)-2-(4-Methylbenzenesulfonyl)-3-(4-methylphenyl)prop-2-enenitrile (CAS: 1025568-98-2): Substituents: Lacks bromo and methoxy groups but retains the 4-methylbenzenesulfonyl group. Impact: Reduced steric hindrance and altered electronic properties due to the absence of Br and OCH₃. Exhibits stronger π-π stacking in the solid state due to planar phenyl rings .

(2Z)-2-(4-Bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile (CAS: 872213-42-8): Substituents: Bromobenzenesulfonyl and methylsulfanyl groups. Impact: The electron-withdrawing Br and electron-donating SCH₃ create a polarized system, enhancing solubility in polar solvents. Crystallography: Monoclinic system (P2₁/c), Z = 4, with intermolecular S···Br interactions .

(2Z)-3-(4-Chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile :

  • Substituents : Chlorophenyl and formylphenyl groups.
  • Impact : The formyl group introduces hydrogen-bonding capacity, leading to supramolecular networks in crystals. DFT studies show a HOMO-LUMO gap of 3.5 eV .

Photophysical and Solid-State Behavior

  • Emission Properties: The target compound’s bromo and methoxy substituents may induce red-shifted fluorescence compared to non-halogenated analogs. For example, (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile exhibits dual emissions (450 nm and 550 nm) due to crystal size and packing effects . In contrast, (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (Compound I in ) shows solvent-dependent luminescence, with a 70 nm shift in polar solvents (e.g., DMSO) due to intramolecular charge transfer .
  • Crystal Packing: The target compound’s bromine atom may facilitate halogen bonding, as seen in (2Z)-2-(4-Bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile, where Br···S interactions stabilize the lattice . Compounds with bulky substituents (e.g., diphenylamino groups) exhibit Z’ > 1 (multiple conformers per unit cell), whereas the target compound’s simpler substituents likely adopt a single conformation .

Data Table: Key Comparative Parameters

Compound Name Substituents Molecular Weight Crystal System HOMO-LUMO Gap (eV) Applications
Target Compound 3-Br, 4-OCH₃, 4-MeC₆H₄SO₂ 437.29 (calc.) Not reported ~3.0 (estimated) Pharma intermediates
CAS 1025568-98-2 4-MeC₆H₄SO₂, 4-MeC₆H₄ 314.36 Orthorhombic (P2₁2₁2₁) 3.2 High-purity APIs
CAS 872213-42-8 4-BrC₆H₄SO₂, 4-SCH₃C₆H₄ 449.33 Monoclinic (P2₁/c) 2.9 Organic synthesis
CAS 104089-72-7 4-ClC₆H₄, 3-NO₂C₆H₄ 313.74 Not reported 3.4 Heterocyclic precursors

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